Isononanoic acid, sulfophenyl ester, sodium salt
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Overview
Description
Isononanoic acid, sulfophenyl ester, sodium salt is a chemical compound with the molecular formula C15H21O5S·Na. It is an anionic surfactant known for its excellent emulsifying, dispersing, wetting, and solubilizing properties . This compound is used in various industrial applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isononanoic acid, sulfophenyl ester, sodium salt can be synthesized through the esterification of isononanoic acid with sulfophenol, followed by neutralization with sodium hydroxide. The reaction typically involves heating the reactants under reflux conditions in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where isononanoic acid and sulfophenol are reacted under controlled temperature and pressure conditions. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through filtration and drying processes to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Isononanoic acid, sulfophenyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Isononanoic acid, sulfophenyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Mechanism of Action
The mechanism of action of isononanoic acid, sulfophenyl ester, sodium salt involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes, proteins, and enzymes, facilitating the dispersion and emulsification of compounds in aqueous solutions. The compound’s surfactant properties are attributed to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic molecules .
Comparison with Similar Compounds
Similar Compounds
- Nonanoic acid, sulfophenyl ester, sodium salt
- Octanoic acid, sulfophenyl ester, sodium salt
- Decanoic acid, sulfophenyl ester, sodium salt
Uniqueness
Isononanoic acid, sulfophenyl ester, sodium salt is unique due to its branched alkyl chain, which provides enhanced stability and solubility compared to its linear counterparts. This structural feature makes it particularly effective in applications requiring high-performance surfactants .
Properties
CAS No. |
107611-36-9 |
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Molecular Formula |
C15H21NaO5S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
sodium;2-(7-methyloctanoyloxy)benzenesulfonate |
InChI |
InChI=1S/C15H22O5S.Na/c1-12(2)8-4-3-5-11-15(16)20-13-9-6-7-10-14(13)21(17,18)19;/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
PWUYHXAEVMUADU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCC(=O)OC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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